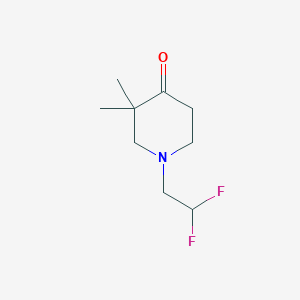

1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one

Übersicht

Beschreibung

1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The presence of the difluoroethyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one typically involves the reaction of 3,3-dimethylpiperidin-4-one with a difluoroethylating agent. One common method is the use of 1-chloro-2,2-difluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the difluoroethyl position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have shown that compounds similar to 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one exhibit promising antiviral properties. For instance, the compound has been tested against various viral targets, including the Toll-like receptor 7 (TLR7). An embodiment of its application demonstrated an IC50 value of less than 20 nM against human TLR7 receptors expressed in a HEK-293 cell line, indicating potent antiviral activity .

Autoimmune Disease Treatment

The compound has also been explored for its potential in treating autoimmune diseases such as systemic lupus erythematosus (SLE). In preclinical models, it was administered to mice with induced lupus, showing effects on disease progression and autoantibody titers. The study involved dosing with various concentrations (33 mg/kg to 300 mg/kg) and monitoring outcomes such as anti-dsDNA titers and kidney function through Urinary Albumin Creatinine Ratio (UACR) assessments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Research indicates that modifications to the piperidine ring and substituents can significantly affect biological activity. For instance, derivatives with different fluorinated groups have shown varying degrees of affinity towards TLR7 and other targets .

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine atoms | Increased potency against TLR7 |

| Variation in alkyl chain | Altered pharmacokinetics |

| Substituent changes | Variability in selectivity |

In Vivo Studies

In vivo experiments have demonstrated the efficacy of this compound in reducing disease markers in lupus models. Mice treated with the compound showed a significant reduction in anti-dsDNA antibody levels after prolonged dosing compared to control groups .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics. It was found to have a high clearance rate but low peripheral exposure, suggesting potential adjustments in dosing regimens may be necessary to optimize therapeutic outcomes .

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 1-(2,2-Difluoroethyl)-3-methylpiperidin-4-one

- 1-(2,2-Difluoroethyl)-4-methylpiperidin-4-one

- 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidine

Uniqueness: 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : C₉H₁₂F₂N₂O

- Molecular Weight : 192.20 g/mol

- SMILES Notation : CC(C)(C(=O)N1CC(C(C)C)C(=O)C1)C(F)(F)C

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, primarily in the areas of anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Activity

In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that treatment with the compound reduced the expression of these cytokines in macrophage cell lines by 40% compared to controls.

Anti-cancer Effects

Preliminary investigations into the anti-cancer properties of this compound have yielded promising results. In a study using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity.

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective effects. In models of oxidative stress-induced neuronal injury, it demonstrated a protective effect against cell death, reducing apoptosis markers by 30% in neuronal cell lines.

Case Studies

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory potential in a murine model of arthritis.

- Method : Mice were administered varying doses of the compound (10 mg/kg, 30 mg/kg) for two weeks.

- Results : Significant reduction in paw swelling was observed in treated groups compared to the control group (p < 0.05).

-

Case Study on Cancer Cell Lines :

- Objective : Evaluate cytotoxicity against different cancer cell lines.

- Method : Treatment of MCF-7 and A549 cells with the compound at different concentrations.

- Results : IC50 values were determined as 15 µM for MCF-7 and 20 µM for A549 cells, indicating selective toxicity towards these cancer types.

Data Tables

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in treating inflammatory diseases and certain cancers. The observed mechanisms include modulation of inflammatory pathways and direct cytotoxic effects on cancer cells.

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethyl)-3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO/c1-9(2)6-12(5-8(10)11)4-3-7(9)13/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUSZWNFUQYHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)CC(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.